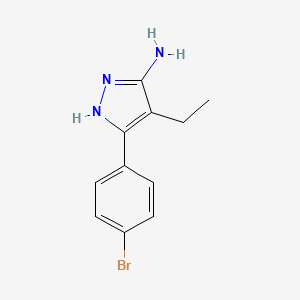
3-(4-Bromphenyl)-4-ethyl-1H-pyrazol-5-amin
Übersicht
Beschreibung
The compound “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms. The presence of a bromophenyl group and an ethylamine group likely imparts unique chemical properties to the compound .Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions due to the presence of reactive nitrogen atoms in their structure. They can act as ligands in coordination chemistry and can undergo various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine” would depend on its specific structure. Factors such as the presence of the bromophenyl group and the ethylamine group would likely influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung wurde auf ihre potenziellen pharmakologischen Aktivitäten untersucht. Pyrazolin-Derivate sind bekannt für ihre antibakterielle, antifungale, antiparasitäre, entzündungshemmende, antidepressive, krampflösende, antioxidative und antitumorale Eigenschaften . Das Vorhandensein der Bromphenylgruppe könnte diese Eigenschaften möglicherweise verstärken und sie zu einem wertvollen Kandidaten für die Medikamentenentwicklung machen.
Neurowissenschaftliche Studien
Studien haben gezeigt, dass Pyrazolin-Derivate die Aktivität der Acetylcholinesterase (AchE) beeinflussen können, einem Enzym, das für die Übertragung von Nervenimpulsen entscheidend ist . Diese Verbindung könnte verwendet werden, um das neurotoxische Potenzial zu untersuchen und Verhaltensänderungen zu untersuchen, die mit der AchE-Aktivität in verschiedenen Organismen zusammenhängen.
Materialwissenschaften
Die strukturellen Eigenschaften von Pyrazolin-Derivaten machen sie für die Synthese neuer Materialien geeignet. Beispielsweise können sie bei der Entwicklung von Flüssigkristallpolymeren eingesetzt werden, die Anwendungen in fortschrittlichen Display-Technologien finden .
Aquakultur
Es wurden Untersuchungen zu den Auswirkungen von Pyrazolin-Derivaten auf Wasserlebewesen durchgeführt, z. B. zu ihren Auswirkungen auf das Überleben und das Verhalten von Regenbogenforellen-Alevinen . Diese Verbindung könnte verwendet werden, um die Umwelttoxizität zu beurteilen und sicherere Verbindungen für die Aquakulturpraktiken zu entwickeln.
Forschung zu oxidativem Stress
Das Potenzial der Verbindung, mit reaktiven Sauerstoffspezies (ROS) zu interagieren, und ihre Auswirkungen auf Biomarker für oxidativen Stress wie Malondialdehyd (MDA) machen sie zu einem Kandidaten für die Untersuchung von oxidativen Schäden in Zellen und Geweben .
Wirkmechanismus
Target of Action
Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system of both vertebrates and invertebrates .
Mode of Action
It’s known that pyrazoline derivatives can inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .
Biochemical Pathways
They can affect the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a common biomarker for oxidative injury .
Result of Action
Similar compounds have been reported to cause a dose-dependent increase in mda concentration, indicating an increase in oxidative stress .
Biochemische Analyse
Biochemical Properties
3-(4-Bromophenyl)-4-ethyl-1H-pyrazol-5-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system . This inhibition can lead to increased acetylcholine levels, affecting neurotransmission. Additionally, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine interacts with reactive oxygen species, influencing oxidative stress pathways .
Cellular Effects
The effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine on various cell types and cellular processes are significant. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis . This compound can also affect cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine exerts its effects through several mechanisms. It binds to specific biomolecules, such as acetylcholinesterase, inhibiting its activity . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to this compound can result in sustained changes in cellular processes, such as prolonged inhibition of acetylcholinesterase activity.
Dosage Effects in Animal Models
The effects of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhanced neurotransmission and reduced oxidative stress . At high doses, it can cause toxic or adverse effects, including neurotoxicity and impaired cellular functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play roles in oxidative stress response and neurotransmitter metabolism . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. This interaction with metabolic pathways is crucial for its biological activity.
Transport and Distribution
Within cells and tissues, 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and efficacy.
Subcellular Localization
The subcellular localization of 3-(4-bromophenyl)-4-ethyl-1H-pyrazol-5-amine is essential for its function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its activity, as the compound may interact with different biomolecules depending on its subcellular distribution.
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-4-ethyl-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3/c1-2-9-10(14-15-11(9)13)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H3,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REHUXXGDEDVTNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN=C1N)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



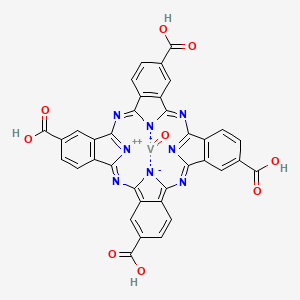
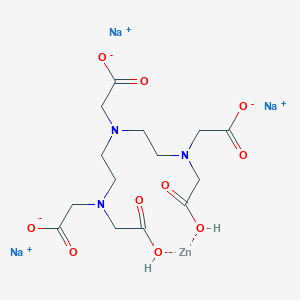
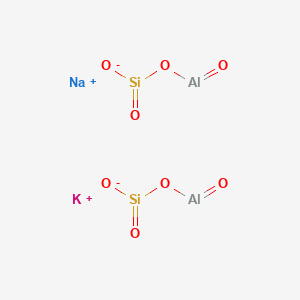
![2-[(E)-3-(3,4-Dimethoxyphenyl)prop-2-enoyl]oxybutanedioic acid](/img/structure/B1518444.png)
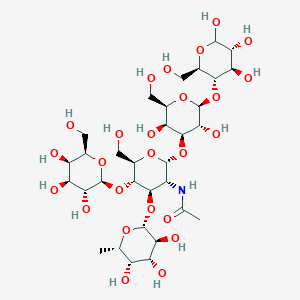
![(R)-(+)-1-[(R)-2-(Diphenylphosphino)ferrocenyl]ethyldicyclohexylphosphine](/img/structure/B1518448.png)







